p-Benzyloxycarbonylaminobenzoyl chloride

Description

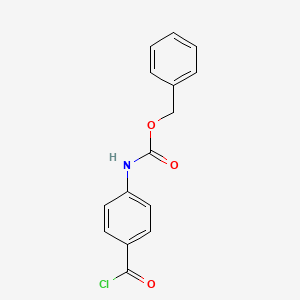

p-Benzyloxycarbonylaminobenzoyl chloride is a specialized acyl chloride derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino moiety at the para position of the benzoyl chloride core. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary protective group for amines during coupling reactions . Its structure combines the reactivity of an acyl chloride with the steric and electronic effects of the Cbz group, making it distinct from simpler benzoyl or benzyl derivatives.

Properties

CAS No. |

37653-67-1 |

|---|---|

Molecular Formula |

C15H12ClNO3 |

Molecular Weight |

289.71 g/mol |

IUPAC Name |

benzyl N-(4-carbonochloridoylphenyl)carbamate |

InChI |

InChI=1S/C15H12ClNO3/c16-14(18)12-6-8-13(9-7-12)17-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |

InChI Key |

YRZQHWHYGDTYOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzoyl Chloride

- Chemical Formula : C₇H₅ClO

- CAS No.: 98-88-4

- Physical Properties : Clear, colorless, fuming liquid with a pungent odor. Molecular weight: 140.57 g/mol .

- Reactivity : Highly reactive acyl chloride, undergoes nucleophilic acyl substitution with alcohols, amines, and water.

- Applications: Used in synthesizing benzophenones, pharmaceuticals (e.g., benzocaine), and dyes .

- Hazards :

Benzyl Chloride

- Chemical Formula : C₇H₇Cl

- CAS No.: 100-44-7

- Physical Properties : Colorless liquid with a sharp odor. Molecular weight: 126.58 g/mol .

- Reactivity : Electrophilic alkylating agent; reacts with nucleophiles (e.g., amines, hydroxide).

- Applications : Precursor for benzyl ethers, quaternary ammonium compounds, and plastics.

- Reacts violently with oxidizing agents .

Key Differences

Research Findings and Data Gaps

- Synthetic Utility: Unlike benzoyl chloride, the Cbz group in this compound allows selective deprotection under mild hydrogenolysis conditions, enabling controlled peptide elongation .

- Stability : The Cbz group reduces moisture sensitivity compared to unmodified benzoyl chloride, though hydrolysis remains a concern.

- Data Limitations: Direct studies on this compound are scarce in public literature. Most inferences derive from structural analogs like benzoyl chloride and benzyl-protected amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.